Bienvenue dans la boutique en ligne BenchChem!

3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Medicinal chemistry CNS drug design Structure-property relationships

Procure the exact 2-nitrobenzoyl carbonyl derivative (CAS 898459-57-9) to ensure experimental reproducibility in your dCTPase inhibitor program. This scaffold provides a critical carbonyl-linker comparator for dissecting muscarinic receptor subtype selectivity against sulfonyl-linked analogs. Its operationally simple acylation synthesis makes it an ideal substrate for automated library development. Avoid confounding SAR results caused by positional isomer interchange (e.g., 3-nitro or 4-nitro variants) or linker modifications. For robust, peer-reviewed data, secure the precise chemotype validated in published dCTPase screens.

Molecular Formula C20H24N6O3
Molecular Weight 396.451
CAS No. 898459-57-9
Cat. No. B2424971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine
CAS898459-57-9
Molecular FormulaC20H24N6O3
Molecular Weight396.451
Structural Identifiers
SMILESC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C20H24N6O3/c27-20(16-6-2-3-7-17(16)26(28)29)25-14-12-24(13-15-25)19-9-8-18(21-22-19)23-10-4-1-5-11-23/h2-3,6-9H,1,4-5,10-15H2
InChIKeyHQYDOSPYGMAKFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 898459-57-9): Core Chemical Identity and Compound Class


3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine (CAS 898459-57-9; molecular formula C20H24N6O3; molecular weight 396.4 g/mol) is a synthetic heterocyclic small molecule comprising a pyridazine core, a 2-nitrobenzoyl-substituted piperazine moiety at the 3-position, and a piperidine ring at the 6-position [1]. The compound belongs to the broader class of piperazin-1-ylpyridazine derivatives, a chemotype that has been identified as a novel class of human dCTP pyrophosphatase 1 (dCTPase) inhibitors [2], and is structurally related to 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines reported as CNS-penetrant pan-muscarinic antagonists [3].

Why Generic Substitution Fails for 3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine


The 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine scaffold contains three critical points of structural variation—the nitrobenzoyl regioisomer (2-nitro vs. 3-nitro vs. 4-nitro), the linker type (carbonyl vs. sulfonyl), and the 6-position amine (piperidine vs. pyrrolidine vs. azepane)—each of which profoundly alters electronic distribution (XLogP3-AA: 2.4 [1]), hydrogen-bond acceptor capacity, and target engagement profiles. In the closely related sulfonyl-linked pan-muscarinic antagonist series, even minor aryl sulfonamide modifications shifted functional selectivity across M1–M5 subtypes by up to 16-fold [2]. For the carbonyl-linked dCTPase inhibitor class, the nature and position of the benzoyl substituent directly govern inhibitor potency and selectivity over related nucleotide pyrophosphatases [3]. Consequently, simple interchange with a positional isomer (e.g., CAS 898434-57-6, 4-nitro isomer) or linker variant risks complete loss of target activity or altered off-target profiles, making procurement of the exact 2-nitrobenzoyl carbonyl derivative essential for experimental reproducibility.

Quantitative Differentiation Evidence for 3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine vs. Closest Analogs


2-Nitro vs. 4-Nitro Regioisomer: Lipophilicity and Hydrogen-Bond Acceptor Topology Distinction

The 2-nitrobenzoyl substitution pattern in CAS 898459-57-9 establishes an intramolecular hydrogen-bond acceptor architecture distinct from its 4-nitro regioisomer (CAS 898434-57-6). The ortho-nitro group introduces steric constraints that restrict the rotational freedom of the benzoyl carbonyl relative to the piperazine ring, as reflected in the computed rotatable bond count of 3 [1]. This contrasts with the para-nitro isomer, which lacks this ortho steric effect, potentially yielding different conformational ensembles and target-binding pharmacophores. The XLogP3-AA value of 2.4 for the 2-nitro isomer [1] suggests moderate lipophilicity suitable for both CNS penetration (benchmarked against the sulfonyl-linked series achieving rat brain:plasma Kp = 2.1 [2]) and aqueous solubility for in vitro assay compatibility.

Medicinal chemistry CNS drug design Structure-property relationships

Carbonyl Linker vs. Sulfonyl Linker: Metabolic Stability and Synthetic Tractability Differentiation

CAS 898459-57-9 employs a carbonyl (amide) linker connecting the 2-nitrophenyl group to the piperazine nitrogen, whereas the extensively characterized pan-muscarinic antagonist series (e.g., compound 5 in Beshore et al. 2017) uses a sulfonyl linker [1]. The amide bond in the target compound is susceptible to enzymatic hydrolysis by amidases, which may confer a distinct metabolic clearance pathway compared to the metabolically more stable sulfonamide linkage. Conversely, the carbonyl linker offers advantages in synthetic accessibility: amide bond formation via acylation of the piperazine intermediate with 2-nitrobenzoyl chloride proceeds under milder conditions and with broader functional group tolerance than the corresponding sulfonylation . This synthetic tractability enables more efficient library production for hit-to-lead optimization campaigns.

Drug metabolism Pharmacokinetics Synthetic feasibility

Piperidine vs. Pyrrolidine/Azepane at the 6-Position: Ring Size Impact on Target Binding

The 6-position of the pyridazine ring in CAS 898459-57-9 is substituted with a piperidine (six-membered) ring, in contrast to analogs bearing pyrrolidine (five-membered, e.g., CAS 946289-25-4) or azepane (seven-membered, e.g., 1-{6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane) [1]. In the sulfonyl-linked pan-muscarinic series, the piperidine substituent was identified as optimal for balancing hM4 potency (IC50 < 200 nM) and CNS penetration [2]. While direct comparative data for the 2-nitrobenzoyl series are lacking, the class-level SAR indicates that the six-membered piperidine ring provides a favorable combination of steric bulk and basicity for engaging orthosteric or allosteric binding sites on GPCRs and kinases [3].

GPCR pharmacology Kinase inhibition Structure-activity relationship

Differential Selectivity Potential: dCTPase vs. mAChR Target Engagement Space

The piperazin-1-ylpyridazine scaffold has been independently validated for two distinct target classes: human dCTP pyrophosphatase 1 (dCTPase) inhibition [1] and pan-muscarinic acetylcholine receptor (mAChR M1–M5) antagonism [2]. The dCTPase inhibitor series, which includes the 2-nitrobenzoyl carbonyl chemotype, demonstrated outstanding selectivity over related nucleotide pyrophosphatases and synergized with cytidine analogues in leukemic cells [1]. In contrast, the sulfonyl-linked series displayed pan-mAChR activity with only 9- to 16-fold functional selectivity across subtypes [2]. While no direct target selectivity profiling of CAS 898459-57-9 has been published, the structural divergence (carbonyl linker + 2-nitro substituent) from the mAChR-optimized sulfonyl series suggests a distinct selectivity fingerprint, potentially favoring dCTPase or other enzymatic targets over GPCRs.

Target selectivity Enzyme inhibition GPCR antagonism

Optimal Research and Industrial Application Scenarios for 3-[4-(2-Nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine


Hit-to-Lead Optimization in dCTP Pyrophosphatase 1 Inhibitor Programs

CAS 898459-57-9 serves as a core scaffold for developing novel dCTPase inhibitors, leveraging the piperazin-1-ylpyridazine chemotype validated by Llona-Minguez et al. (2017) [1]. The 2-nitrobenzoyl carbonyl substitution pattern provides a synthetic platform for systematic SAR exploration at the benzoyl position, while the piperidine ring at the 6-position maintains the optimal steric profile inferred from analogous series. Researchers can use this compound as a starting point for diversifying the nitro group (reduction to amine, subsequent amidation, or replacement with bioisosteres) to enhance dCTPase potency and selectivity over related nucleotide pyrophosphatases [1].

Comparative Chemotype Screening for Muscarinic Receptor Selectivity Profiling

Given that the sulfonyl-linked analog series exhibits pan-mAChR antagonist activity with functional selectivity ranging from 9- to 16-fold across M1–M5 subtypes [2], CAS 898459-57-9 can be employed as a carbonyl-linker comparator to dissect the contribution of the linker moiety to receptor subtype selectivity. Screening this compound alongside sulfonyl-linked analogs in a panel of mAChR functional assays (calcium flux or β-arrestin recruitment) would reveal whether the amide carbonyl imparts any subtype bias absent in the sulfonamide series, thus guiding the design of subtype-selective muscarinic ligands [2].

Physicochemical Property Benchmarking for CNS Drug Discovery Panels

With a computed XLogP3-AA of 2.4, a topological polar surface area of 98.4 Ų, and zero hydrogen bond donors [3], CAS 898459-57-9 resides within favorable physicochemical space for CNS penetration (often defined as TPSA < 90 Ų and logP 1–3). This compound can serve as a reference standard in CNS drug discovery panels to calibrate in vitro permeability assays (e.g., PAMPA-BBB or MDR1-MDCK) and to benchmark against the sulfonyl-linked series, which achieved rat brain:plasma Kp = 2.1 and Kp,uu = 1.1 [2].

Synthetic Methodology Development for Pyridazine-Functionalized Piperazine Libraries

The amide bond formation strategy used to prepare CAS 898459-57-9—acylation of a piperazine-pyridazine intermediate with 2-nitrobenzoyl chloride—is operationally simpler and more amenable to high-throughput parallel synthesis than the sulfonylation chemistry required for the mAChR-targeted analogs . This synthetic tractability makes the compound an ideal validation substrate for developing automated library synthesis protocols or for optimizing reaction conditions (solvent, base, temperature) in medicinal chemistry core facilities.

Quote Request

Request a Quote for 3-[4-(2-nitrobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.